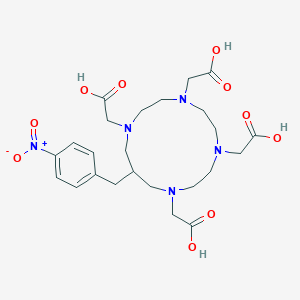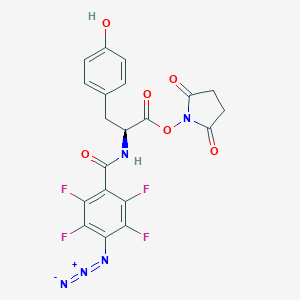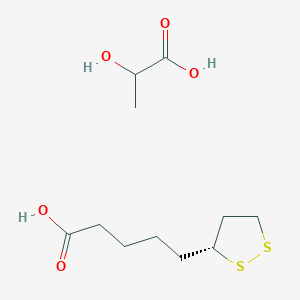
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic acid, also known as DTDP-HPA, is a polymer that has gained significant attention in the scientific community due to its unique properties and potential applications. This polymer is synthesized through a multistep process and has been found to have a variety of biochemical and physiological effects. In
Scientific Research Applications
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has been found to have a variety of scientific research applications. One of the most promising applications is in the field of drug delivery. (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has been shown to be an effective carrier for a variety of drugs, including anticancer agents and antibiotics. The polymer’s unique properties, such as its biocompatibility and biodegradability, make it an ideal candidate for drug delivery applications.
Mechanism Of Action
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id’s mechanism of action is not fully understood, but it is believed to be related to the polymer’s ability to interact with cell membranes. The polymer has been shown to disrupt the structure of cell membranes and increase cell permeability. This disruption can lead to increased drug uptake and improved drug efficacy.
Biochemical And Physiological Effects
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the polymer can inhibit the growth of cancer cells and bacteria. Additionally, (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Advantages And Limitations For Lab Experiments
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has several advantages for lab experiments. The polymer is biocompatible and biodegradable, which makes it an ideal candidate for in vivo studies. Additionally, (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has been shown to have low toxicity, which makes it a safe option for use in lab experiments. However, the polymer’s complex synthesis method and high cost may limit its use in some research applications.
Future Directions
There are several future directions for (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id research. One potential area of research is in the development of novel drug delivery systems. (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id’s unique properties make it an ideal candidate for the development of targeted drug delivery systems. Additionally, further research is needed to fully understand the polymer’s mechanism of action and to identify potential new applications for (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id.
Synthesis Methods
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id is synthesized through a multistep process that involves the reaction of (R)-1,2-dithiolane-3-pentanoic acid with 2-hydroxypropanoic acid. The resulting polymer is then purified through a series of steps, including precipitation, filtration, and drying. This synthesis method has been optimized to produce high yields of pure (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id.
properties
CAS RN |
132461-39-3 |
|---|---|
Product Name |
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id |
Molecular Formula |
C11H20O5S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
5-[(3R)-dithiolan-3-yl]pentanoic acid;2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H14O2S2.C3H6O3/c9-8(10)4-2-1-3-7-5-6-11-12-7;1-2(4)3(5)6/h7H,1-6H2,(H,9,10);2,4H,1H3,(H,5,6)/t7-;/m1./s1 |
InChI Key |
BPHVIFJUYFPIAI-OGFXRTJISA-N |
Isomeric SMILES |
CC(C(=O)O)O.C1CSS[C@@H]1CCCCC(=O)O |
SMILES |
CC(C(=O)O)O.C1CSSC1CCCCC(=O)O |
Canonical SMILES |
CC(C(=O)O)O.C1CSSC1CCCCC(=O)O |
synonyms |
P-LAC-P-LI polylactic acid-polylipoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



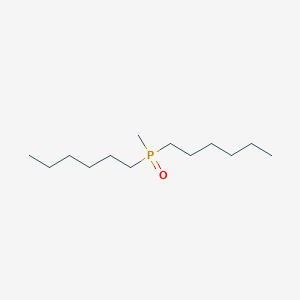
![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)
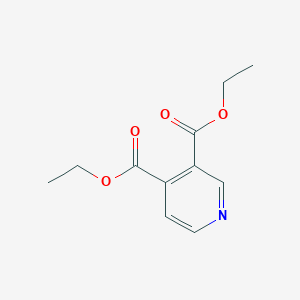
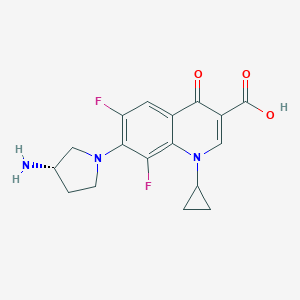
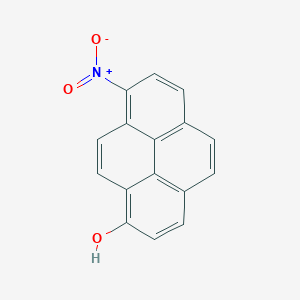
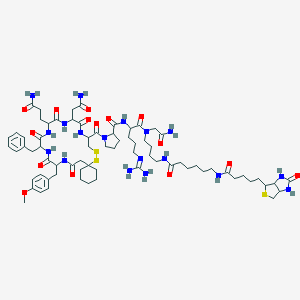
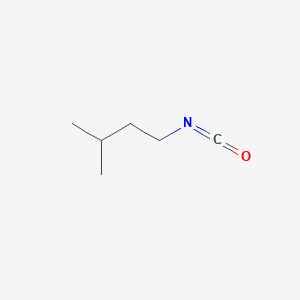
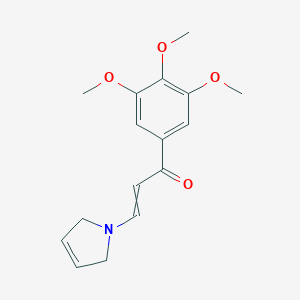

![(3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-[(2R,3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxyoxolan-3-yl]oxyoxolane-3,4-diol](/img/structure/B155655.png)
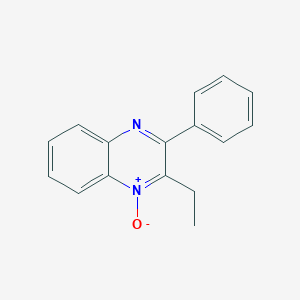
![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)
